molecular formula C13H12F3N5O3S B2515380 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 869067-79-8

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2515380
CAS RN: 869067-79-8
M. Wt: 375.33
InChI Key: BVIIWFVCODKMNX-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazine moiety, which is a type of heterocyclic compound. These compounds are known to have a wide range of applications in fields such as optics, herbicides, and pharmaceuticals . The compound also contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom .


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple functional groups. The 1,2,4-triazine moiety is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The acetamide group consists of a carbonyl group single-bonded to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazine moiety can participate in a variety of chemical reactions, and the acetamide group can undergo hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase the compound’s polarity .

Scientific Research Applications

Antimicrobial Properties

A study on a series of thiazolidin-4-one derivatives including similar structural motifs has shown promising antimicrobial activity against a range of bacterial and fungal pathogens (Baviskar, Khadabadi, & Deore, 2013). This suggests that derivatives of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide could be explored for their antimicrobial efficacy, potentially leading to new antibacterial and antifungal agents.

Antiviral Research

Compounds with similar structural features have been evaluated for their antiviral activity, providing a foundation for investigating the subject compound in antiviral contexts. For example, the evaluation of sulfonamide derivatives in computational studies has shown potential against COVID-19, highlighting the importance of such compounds in the development of antiviral drugs (Fahim & Ismael, 2021).

Antioxidant Activity

Research on pyrazole-acetamide derivatives has explored their antioxidant activity, finding significant potential in this area (Chkirate et al., 2019). This suggests that exploring the antioxidant properties of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide and its derivatives could be a fruitful avenue of research.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many 1,2,4-triazine derivatives have been found to exhibit antimicrobial, antiviral, and anti-inflammatory activities .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals and agrochemicals, given the known properties of its structural components .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3S/c1-7-11(23)21(17)12(20-19-7)25-6-10(22)18-8-2-4-9(5-3-8)24-13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIIWFVCODKMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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